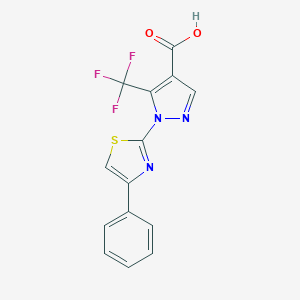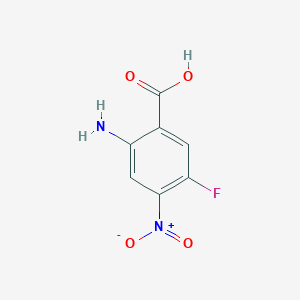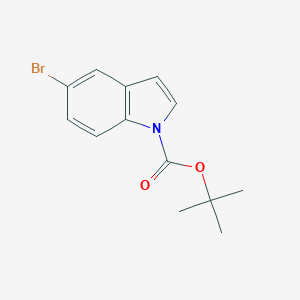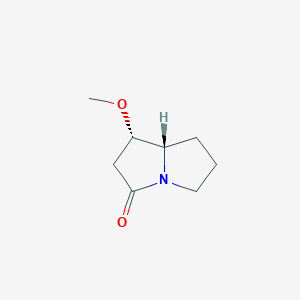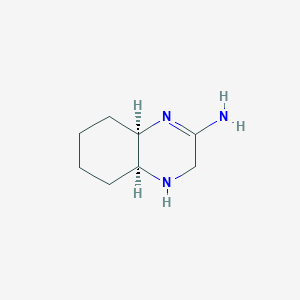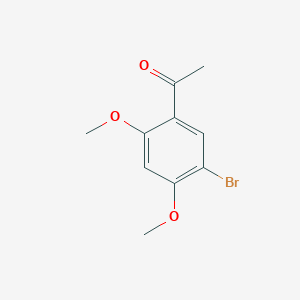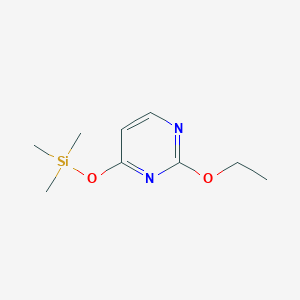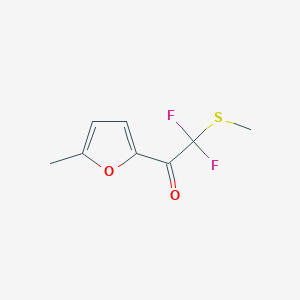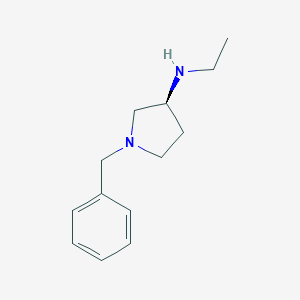![molecular formula C9H13NO B060421 1-[2-(Aminomethyl)phenyl]ethanol CAS No. 182963-65-1](/img/structure/B60421.png)
1-[2-(Aminomethyl)phenyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Aminomethyl)phenyl]ethanol, also known as Phenylethanolamine, is a chemical compound with the molecular formula C8H11NO. It is a derivative of phenethylamine and has been extensively studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
1-[2-(Aminomethyl)phenyl]ethanol has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of biological activities, including adrenergic and serotonergic receptor agonism, as well as monoamine oxidase inhibition. These activities make it a promising candidate for the treatment of a variety of conditions, including depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Wirkmechanismus
The exact mechanism of action of 1-[2-(Aminomethyl)phenyl]ethanol is not fully understood. However, it is believed to act primarily through its agonism of adrenergic and serotonergic receptors. Additionally, it has been shown to inhibit the activity of monoamine oxidase, which is an enzyme that breaks down neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemische Und Physiologische Effekte
1-[2-(Aminomethyl)phenyl]ethanol has a variety of biochemical and physiological effects. It has been shown to increase levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased mood and energy levels. It has also been shown to increase heart rate and blood pressure, which can be beneficial in certain medical situations.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[2-(Aminomethyl)phenyl]ethanol in lab experiments is its relatively low cost and ease of synthesis. Additionally, its broad range of biological activities make it a versatile tool for studying a variety of physiological processes. However, one limitation is that its effects can be difficult to isolate and study in vivo due to its multiple mechanisms of action.
Zukünftige Richtungen
There are many potential future directions for research on 1-[2-(Aminomethyl)phenyl]ethanol. One area of interest is its potential as a treatment for depression and other mood disorders. Additionally, further research is needed to fully understand its mechanisms of action and how it interacts with other neurotransmitter systems in the brain. Finally, there is potential for the development of new drugs based on the structure of 1-[2-(Aminomethyl)phenyl]ethanol that could have even greater therapeutic potential.
Conclusion
1-[2-(Aminomethyl)phenyl]ethanol is a promising chemical compound with a variety of potential applications in scientific research. Its multiple biological activities make it a versatile tool for studying a variety of physiological processes, and its low cost and ease of synthesis make it an attractive option for researchers. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
1-[2-(Aminomethyl)phenyl]ethanol can be synthesized through a variety of methods. One common method involves the reduction of 1-[2-(Nitrophenyl)ethyl]amine using hydrogen gas and a palladium catalyst. Another method involves the reduction of 1-[2-(Bromophenyl)ethyl]amine using sodium borohydride. Both of these methods result in the formation of 1-[2-(Aminomethyl)phenyl]ethanol with high yields.
Eigenschaften
CAS-Nummer |
182963-65-1 |
|---|---|
Produktname |
1-[2-(Aminomethyl)phenyl]ethanol |
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
1-[2-(aminomethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H13NO/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,11H,6,10H2,1H3 |
InChI-Schlüssel |
KPURZDPKEGBNFL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1CN)O |
Kanonische SMILES |
CC(C1=CC=CC=C1CN)O |
Synonyme |
Benzenemethanol, 2-(aminomethyl)--alpha--methyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



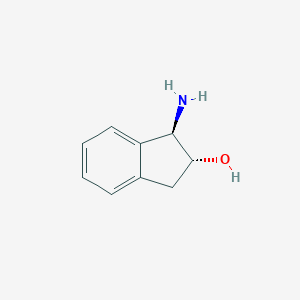

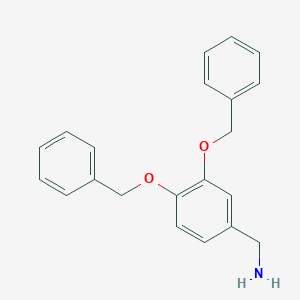

![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
